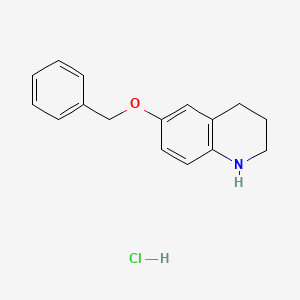

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The benzyloxy group attached to the tetrahydroquinoline core enhances its chemical properties, making it a valuable compound for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where benzyl alcohol reacts with the tetrahydroquinoline core in the presence of a base.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Reduction: The tetrahydroquinoline core can be reduced to form dihydroquinoline derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid derivatives.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Various substituted tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Synthesis

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives have shown potential in developing drugs with anticancer , antimicrobial , and anti-inflammatory activities. For instance, studies have indicated that modifications at the 6-position can enhance the compound's efficacy against pathogens like Mycobacterium tuberculosis .

Case Study: Anticancer Properties

Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting microtubule assembly. A specific study highlighted its ability to inhibit certain kinases involved in cancer proliferation . The following table summarizes findings on the anticancer activity of various derivatives:

| Compound | Activity | Mechanism |

|---|---|---|

| Compound A | Active | Induces apoptosis |

| Compound B | Less Active | Disrupts microtubule assembly |

Biological Studies

Enzyme Interaction

In biological research, this compound is utilized to explore interactions with biological targets such as enzymes and receptors. It has been identified as an inhibitor of specific enzymes involved in disease pathways .

Antimicrobial Evaluation

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) indicating its effectiveness compared to standard treatments like Isoniazid .

Material Science

This compound is also applied in material science due to its electronic properties. It is explored for use in developing organic light-emitting diodes (OLEDs) and other electronic materials. The unique structure of the compound enhances its performance in these applications .

Agrochemicals

The compound plays a role in synthesizing agrochemicals such as herbicides and insecticides. Its application in this field contributes to improved crop protection and yield. The benzyloxy group enhances the compound's lipophilicity, which is advantageous for agrochemical formulations .

Mécanisme D'action

The mechanism of action of 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

- 6-(Methoxy)-1,2,3,4-tetrahydroquinoline hydrochloride

- 6-(Ethoxy)-1,2,3,4-tetrahydroquinoline hydrochloride

- 6-(Phenoxy)-1,2,3,4-tetrahydroquinoline hydrochloride

Comparison:

- Uniqueness: The presence of the benzyloxy group in 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride provides unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, compared to its methoxy, ethoxy, and phenoxy analogs.

- Biological Activity: The benzyloxy derivative may exhibit different biological activities due to its distinct molecular interactions, making it a valuable compound for specific research applications.

Activité Biologique

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its tetrahydroquinoline backbone with a benzyloxy substituent. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, targeting the enoyl-acyl carrier protein reductase involved in fatty acid biosynthesis. Compounds similar to 6-(benzyloxy)-1,2,3,4-tetrahydroquinoline were evaluated for their minimal inhibitory concentrations (MICs), demonstrating activity comparable to first-line antitubercular agents like isoniazid .

Anticonvulsant Activity

The anticonvulsant potential of tetrahydroquinoline derivatives has also been explored. In various animal models, including the maximal electroshock (MES) test and pentylenetetrazol-induced seizures, certain derivatives exhibited significant anticonvulsant effects. The mechanism appears to involve modulation of neurotransmitter systems and ion channels that regulate neuronal excitability .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds within this class have been shown to inhibit specific enzymes critical for bacterial survival and proliferation.

- Cellular Targeting : The compound may interact with various cellular pathways involved in cell growth and differentiation. For instance, inhibition of the mitogen-activated protein kinase (MAPK) pathway has been observed in related compounds.

- Receptor Interaction : Some derivatives have demonstrated activity as beta-adrenoceptor agonists or antagonists, influencing cardiovascular and neurological functions .

Table 1: Summary of Biological Activities

Analyse Des Réactions Chimiques

Hydrogenolysis of the Benzyloxy Group

The benzyloxy group undergoes catalytic hydrogenation to yield a hydroxyl group. This reaction is critical for deprotection in synthetic pathways:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | 10% Pd/C, H₂ (30 psi), methanol, 1 hour | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | 94% |

This reaction mirrors methods used for analogous triazine derivatives, where benzyloxy groups are cleaved under hydrogenation to generate hydroxyl functionalities .

Substitution Reactions

The benzyloxy group participates in nucleophilic substitution reactions under alkaline conditions. For example:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, benzyl alcohol, 150°C, overnight | Substituted derivatives | Scalable for industrial use |

Electrophilic substitution on the benzyl ring is also feasible. Halogenation at the 4-position of the benzyl group enhances bioactivity, as seen in antimycobacterial studies .

Oxidation of the Tetrahydroquinoline Core

The tetrahydroquinoline ring can be oxidized to form aromatic quinoline derivatives, though specific data for this compound is limited. Analogous tetrahydroquinolines undergo oxidation with agents like KMnO₄ or CrO₃ under acidic conditions to yield quinolines .

Amine Reactivity

The protonated amine in the hydrochloride form can engage in:

-

Acylation : Reacts with acyl chlorides to form amides.

-

Sulfonation : Forms sulfonamide derivatives with sulfonyl chlorides .

For example, sulfonation of the parent amine (before hydrochloride formation) yields compounds like 2-(benzenesulfonyl)-6-benzyloxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydroxyamide , highlighting the amine’s nucleophilic character .

Stability and Degradation

-

Acidic Conditions : The compound may undergo hydrolysis or decomposition under strong acidic conditions .

-

Thermal Stability : Stable at room temperature but degrades at elevated temperatures (>150°C) .

Research Findings

-

Biological Relevance : Substitutions on the benzyloxy group (e.g., halogens) significantly impact bioactivity. Fluorine or chlorine at the 4-position of the benzyl ring enhances antimycobacterial potency (MIC: 2.7–2.8 µM) .

-

Synthetic Utility : The benzyloxy group serves as a protective intermediate, enabling modular synthesis of hydroxylated tetrahydroquinolines .

Propriétés

IUPAC Name |

6-phenylmethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16;/h1-3,5-6,8-9,11,17H,4,7,10,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYRMDIJAPSBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.